

4-(Dimethylamino)-2-methylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)-2-methylbenzaldehyde

Cat. No.: B072428

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **4-(Dimethylamino)-2-methylbenzaldehyde**

Introduction

4-(Dimethylamino)-2-methylbenzaldehyde, identified by CAS number 1199-59-3, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.^[1] As a structural analog of the well-known Ehrlich's reagent, 4-(dimethylamino)benzaldehyde, it possesses a unique combination of functional groups: a reactive aldehyde, a strongly electron-donating dimethylamino group, and a sterically influential ortho-methyl group. This trifecta of features imparts a nuanced reactivity profile, making it a valuable, specialized building block for creating complex molecular architectures. This guide offers a comprehensive examination of its chemical properties, synthesis, and reactivity, providing field-proven insights for researchers in chemical synthesis and drug development.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic characteristics is foundational to its application in a research setting. These properties dictate solubility, reaction conditions, and the methods for structural verification.

Core Physicochemical Properties

The key physical data for **4-(Dimethylamino)-2-methylbenzaldehyde** are summarized below. These values are critical for planning experimental setups, including solvent selection and purification methods.

Property	Value	Source(s)
CAS Number	1199-59-3	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
Appearance	Solid	
Melting Point	64-66 °C	
Solubility	Generally soluble in polar organic solvents like ethanol and acetone; limited solubility in water. [2]	

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The predicted spectral features for this compound are a direct consequence of its distinct functional groups.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals. The aldehydic proton (-CHO) should appear as a singlet far downfield, typically between 9-10 ppm.[\[3\]](#) The six protons of the dimethylamino group [-N(CH₃)₂] would present as a sharp singlet, likely around 3.0 ppm. The aromatic region (6.5-8.0 ppm) would display a complex splitting pattern for the three remaining protons on the benzene ring, influenced by their positions relative to the three different substituents. The ortho-methyl group (-CH₃) protons would appear as a singlet further upfield, typically in the 2.0-2.5 ppm range.[\[3\]](#)
- **¹³C NMR Spectroscopy:** The carbon spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The

aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the electron-donating nitrogen atom being significantly shielded. The carbons of the dimethylamino and methyl groups would appear upfield, typically below 45 ppm.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected around 1700 cm^{-1} .^[3] Additional key signals include C-H stretches from the aromatic ring (above 3000 cm^{-1}) and the alkyl groups (below 3000 cm^{-1}), as well as C-N stretching vibrations.

Section 2: Synthesis and Chemical Reactivity

The utility of **4-(Dimethylamino)-2-methylbenzaldehyde** as a synthetic intermediate is defined by its preparation and subsequent chemical behavior. Its reactivity is a delicate interplay between the electronic effects of its substituents and the steric hindrance imposed by the ortho-methyl group.

Synthetic Pathway: The Vilsmeier-Haack Approach

The most logical and widely employed method for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction.^{[4][5]} This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated *in situ* from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).^[6] The electron-rich nature of the precursor, N,N-dimethyl-m-toluidine, makes it an ideal substrate for this transformation. The powerful activating effect of the dimethylamino group directs the electrophilic substitution primarily to the para position, which is sterically unhindered, leading to the desired product.^[7]

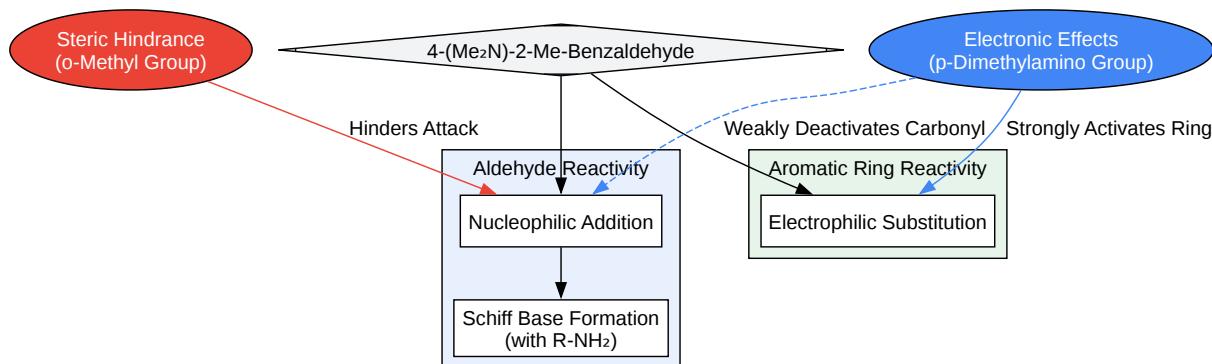
Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Exemplary): This protocol is adapted from established procedures for similar Vilsmeier-Haack reactions.^{[8][9]}

- Reagent Preparation: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, ~1.2 eq.) to 0 °C.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30

minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

- Substrate Addition: Add N,N-dimethyl-m-toluidine (1.0 eq.) dropwise to the reaction mixture, maintaining a temperature below 20 °C.
- Reaction: After the addition is complete, heat the mixture to 70-90 °C and maintain for 2-4 hours, monitoring progress by TLC.
- Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. This hydrolyzes the intermediate iminium salt.
- Neutralization and Extraction: Neutralize the acidic solution by slowly adding an aqueous solution of sodium hydroxide until pH 7-8 is reached. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.


Reactivity Profile: Electronics vs. Sterics

The chemical behavior of **4-(Dimethylamino)-2-methylbenzaldehyde** is dictated by the unique push-pull of its functional groups.

- Electronic Effects: The dimethylamino group at the para-position is a potent electron-donating group. It increases the electron density of the aromatic ring through resonance, making the ring highly activated towards electrophilic substitution. It also slightly deactivates the aldehyde's carbonyl carbon toward nucleophilic attack by donating electron density.[\[10\]](#)
- Steric Effects: The methyl group at the ortho-position to the aldehyde creates significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the aldehyde carbon, potentially slowing down reactions compared to its non-methylated counterpart, 4-(dimethylamino)benzaldehyde.[\[11\]](#)[\[12\]](#) This steric shield is a key feature that can be exploited for achieving selectivity in complex syntheses.

A primary reaction of the aldehyde moiety is the formation of Schiff bases (imines) upon condensation with primary amines. This reaction is fundamental in the synthesis of various

ligands and pharmaceutical intermediates.[13]

[Click to download full resolution via product page](#)

Interplay of steric and electronic effects on reactivity.

Section 3: Applications in Research and Development

While not a widely commercialized product, **4-(Dimethylamino)-2-methylbenzaldehyde** serves as a valuable intermediate and research tool.

- **Intermediate in Organic Synthesis:** Its primary role is that of a synthetic building block. The aldehyde function allows for chain extension or the introduction of new functionalities via reactions like Wittig olefination, reductions to benzyl alcohols, or condensations. It is particularly useful in the synthesis of specialized dyes, fluorescent probes, and photochromic materials where fine-tuning of electronic and steric properties is required.[14]
- **Scaffold for Medicinal Chemistry:** The broader 4-(dialkylamino)benzaldehyde scaffold has been explored for various biological activities. For instance, the diethyl analog, DEAB, is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in

cancer stem cell biology. While this specific dimethyl-methyl derivative is less studied, it serves as an important analog for structure-activity relationship (SAR) studies to probe the enzymatic active site and develop more potent and selective inhibitors.

- **Analytical Chemistry Analog:** The parent compound, 4-(dimethylamino)benzaldehyde, is the key component of Ehrlich's reagent, used for the colorimetric detection of indoles (like the amino acid tryptophan) and other compounds like pyrroles and hydrazines. The title compound can be used in comparative studies to understand how steric hindrance from the ortho-methyl group affects the kinetics and specificity of such colorimetric reactions.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **4-(Dimethylamino)-2-methylbenzaldehyde**.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Dimethylamino)-2-methylbenzaldehyde is a nuanced chemical entity whose properties are defined by a sophisticated interplay of electronic activation and steric hindrance. While its primary utility lies as a specialized intermediate in organic synthesis, its structure provides a valuable platform for fundamental studies in reaction kinetics and for developing analogs in medicinal chemistry. For the researcher, this compound offers a unique tool to introduce a sterically-encumbered, electron-rich benzaldehyde moiety into target molecules, enabling the synthesis of novel compounds with tailored properties.

References

- Chemsoc. (2025, September 13). 4-Diethylamino-2-methylbenzaldehyde | CAS#:92-14-8.
- ResearchGate. (n.d.). ^1H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6.
- MySkinRecipes. (n.d.). 4-diethylamino-2-methyl-benzaldehyde.
- Solubility of Things. (n.d.). 4-Dimethylaminobenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde.
- PubChem. (n.d.). 4-(Diethylamino)-2-methylbenzaldehyde.
- Chen, X.-Y., & Sorensen, E. J. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. *Organic Letters*, 19(7), 1842–1845. [Link]
- Quora. (2020, February 3). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehyde and salicyldehyde?.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686).
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0246303).
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0029638).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- NRO K-5 Science. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
- S. B. Mhaske & N. P. Argade. (2006). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. *Tetrahedron*, 62(42), 9787-9826.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
- SpectraBase. (n.d.). Benzaldehyde, 4-(diethylamino)-2-methoxy-.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, CDCl₃, experimental) (HMDB0029638).
- Chongqing Chemdad Co., Ltd. (n.d.). 4-Diethylamino-2-methylbenzaldehyde.
- ResearchGate. (n.d.). Synthesis route of the studied compounds.
- Chen, X.-Y., & Sorensen, E. J. (2018). Pd-Catalyzed, ortho C–H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. *Journal of the American Chemical Society*, 140(7), 2469–2473. [Link]
- Google Patents. (n.d.). US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
- LookChem. (n.d.). 1424-69-7(4-(DIMETHYLAMINO)-3-METHYLBENZALDEHYDE) Product Description.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Pharmaffiliates. (n.d.). 92-14-8| Chemical Name : 4-(Diethylamino)-2-methylbenzaldehyde.
- van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. *Organic Letters*, 21(11), 4332–4336. [Link]
- Crasto, A. M. (2014, July 23). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. *Organic Chemistry Portal by Dr. Anthony Melvin Crasto*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. 4-Diethylamino-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-diethylamino-2-methyl-benzaldehyde [myskinrecipes.com]
- To cite this document: BenchChem. [4-(Dimethylamino)-2-methylbenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072428#4-dimethylamino-2-methylbenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com